molecular formula C16H17N3O4S2 B4624470 N-1,3-benzodioxol-5-yl-2-[(3,4-dimethylphenyl)sulfonyl]hydrazinecarbothioamide

N-1,3-benzodioxol-5-yl-2-[(3,4-dimethylphenyl)sulfonyl]hydrazinecarbothioamide

Cat. No. B4624470
M. Wt: 379.5 g/mol
InChI Key: HBFAUWMPYAXAHJ-UHFFFAOYSA-N
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Description

This compound belongs to a class of hydrazinecarbothioamides, which are known for their diverse biological activities and potential in various applications. The interest in this compound and its derivatives stems from their promising pharmacological profiles, including antioxidant, anticancer, and antimicrobial properties.

Synthesis Analysis

The synthesis of hydrazinecarbothioamide derivatives typically involves the reaction of appropriate sulfonyl chlorides with hydrazine, followed by condensation with isothiocyanates or aldehydes. For instance, Barbuceanu et al. (2014) reported the synthesis of new hydrazinecarbothioamides by reacting 4-(4-X-phenylsulfonyl)benzoic acids hydrazides with 2,4-difluorophenyl isothiocyanate, which further reacted to form 1,2,4-triazole-3-thione derivatives (Barbuceanu et al., 2014).

Molecular Structure Analysis

The molecular structure of hydrazinecarbothioamide derivatives is characterized using spectroscopic methods such as NMR, IR, and mass spectrometry. These compounds typically feature a planar structure with the presence of both nitrogen and sulfur atoms contributing to their reactivity and biological activity. For example, Erhan et al. (2023) characterized the structure of N-(dimethylphenyl)hydrazinecarbothioamides using X-ray diffraction, revealing their complex molecular geometry and potential interaction sites (Erhan et al., 2023).

Chemical Reactions and Properties

Hydrazinecarbothioamides undergo various chemical reactions, including nucleophilic substitution, condensation, and cyclization, leading to the formation of a wide range of derivatives with diverse biological activities. For instance, Hassan et al. (2016) described the nucleophilic substitution reactions of N-substituted hydrazinecarbothioamides to form novel compounds with potential therapeutic applications (Hassan et al., 2016).

Physical Properties Analysis

The physical properties of hydrazinecarbothioamide derivatives, such as solubility, melting point, and crystal structure, are crucial for their application in drug design and other areas. Oliveira et al. (2013) provided insights into the crystal structure and non-covalent interactions of a specific hydrazinecarbothioamide derivative, highlighting the importance of these properties in understanding the compound's behavior (Oliveira et al., 2013).

Scientific Research Applications

Carbonic Anhydrase Inhibitory Action

The sulfonamide group is known for its carbonic anhydrase (CA) inhibitory properties, which have been explored for therapeutic applications in managing conditions like obesity, cancer, epilepsy, and hypertension. Diuretics with CA inhibitory action, such as benzothiadiazines and high ceiling diuretics, have been investigated for their blood pressure-lowering effects and organ-protective activity. These effects are attributed to potent inhibition against CA isoforms present in kidneys and blood vessels, highlighting the polypharmacological potential of these compounds (Carta & Supuran, 2013).

Antifungal and Antimicrobial Activities

Compounds containing sulfur, such as sulfonamides and benzothiazines, exhibit significant antibacterial, antifungal, and anticancer activities. Their ability to interact with macromolecules and coordinate to metals contributes to their wide range of biological effects. Metal complexes with such derivatives are biologically active compounds with different antimicrobial activities and cytotoxic effects against tumor cell lines, indicating their potential in the development of new antimicrobial and anticancer agents (Krstić et al., 2016).

Applications in Optoelectronic Materials

Sulfonamide derivatives have been explored for their applications in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. Research has focused on the synthesis and application of derivatives for the creation of novel optoelectronic materials, demonstrating the versatility of these compounds in the field of materials science and engineering. This includes the development of materials for organic light-emitting diodes (OLEDs), highlighting the potential of sulfonamide derivatives in the advancement of optoelectronic technologies (Lipunova et al., 2018).

properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-[(3,4-dimethylphenyl)sulfonylamino]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O4S2/c1-10-3-5-13(7-11(10)2)25(20,21)19-18-16(24)17-12-4-6-14-15(8-12)23-9-22-14/h3-8,19H,9H2,1-2H3,(H2,17,18,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBFAUWMPYAXAHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NNC(=S)NC2=CC3=C(C=C2)OCO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-benzodioxol-5-yl)-2-[(3,4-dimethylphenyl)sulfonyl]hydrazinecarbothioamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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